![molecular formula C14H13N3 B13871560 3-Phenyl-3,4-dihydro-quinazolin-2-ylamine](/img/structure/B13871560.png)
3-Phenyl-3,4-dihydro-quinazolin-2-ylamine
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Overview
Description
3-phenyl-4H-quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-phenyl-4H-quinazolin-2-amine consists of a quinazoline core with a phenyl group attached to the third position and an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-quinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Another approach involves the use of anthranilic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine .
Industrial Production Methods
Industrial production of 3-phenyl-4H-quinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are some of the advanced techniques employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced amines, and various substituted quinazoline derivatives .
Scientific Research Applications
3-phenyl-4H-quinazolin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of tumor growth and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-quinazolin-3-amine: Similar structure but with the phenyl group at the second position.
4-phenyl-2H-quinazolin-3-one: Contains a carbonyl group at the third position instead of an amine.
6-bromo-4-phenylquinazolin-2-amine: Substituted with a bromine atom at the sixth position.
Uniqueness
3-phenyl-4H-quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-phenyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-13-9-5-4-6-11(13)10-17(14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,15,16) |
InChI Key |
AAKLRBVEVQENTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)N |
Origin of Product |
United States |
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